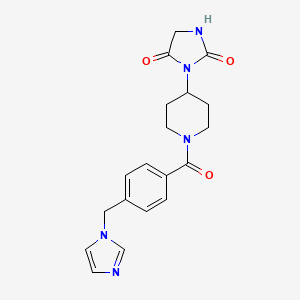
5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would include an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. One of the carbon atoms on the ring would be substituted with a 3,4-dimethylphenyl group and a methyl group .
Chemical Reactions Analysis
Imidazoles are known to participate in various chemical reactions. They can act as both nucleophiles and electrophiles, and can undergo N-alkylation and N-acylation reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. In general, imidazoles are relatively stable compounds. They are often solids at room temperature, and many are soluble in water .
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Anthelmintic and Anti-inflammatory Activities : Novel imidazothiazole sulfides and sulfones have been synthesized and characterized, showing significant anthelmintic and anti-inflammatory activities. These compounds, related structurally to the target molecule, suggest potential for treating conditions requiring such pharmacological actions (Shetty, Khazi, & Ahn, 2010).
Inhibitors of Retinoic Acid Metabolism : Derivatives acting as inhibitors of retinoic acid 4-hydroxylase (CYP26) were synthesized, displaying potent inhibitory activity. This research underscores the compound's utility in modulating retinoic acid levels, relevant in dermatological conditions and cancer therapy (Gomaa et al., 2011).
Antimicrobial Activities : Substituted imidazo[1,3,4]thiadiazole derivatives were synthesized and evaluated for their antibacterial and antifungal properties. This research highlights the compound's potential as a scaffold for developing new antimicrobial agents (Chandrakantha et al., 2014).
Cardiotonic Agents : Studies on pyridinecarbonitriles and related compounds, including imidazol derivatives, have been conducted to evaluate their inotropic activity, contributing to the development of novel cardiotonic agents (Sircar et al., 1987).
Monoamine Oxidase Inhibitors : Imidazole bearing chalcones have been synthesized and evaluated as inhibitors of monoamine oxidase, indicating potential applications in treating neurological disorders such as depression (Sasidharan et al., 2018).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-(3,4-dimethylphenyl)-1-methylimidazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-8-4-5-10(6-9(8)2)11-7-14-12(13)15(11)3/h4-7H,1-3H3,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZVQTXBNUIHDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN=C(N2C)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-((2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)carbamoyl)benzoate](/img/structure/B2602564.png)
![Methyl 4-((4-(methylthio)benzo[d]thiazol-2-yl)((tetrahydrofuran-2-yl)methyl)carbamoyl)benzoate](/img/structure/B2602565.png)

![(Z)-ethyl 2-(6-((thiophene-2-carbonyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate](/img/structure/B2602568.png)

![4-(N,N-dibutylsulfamoyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2602570.png)

![3-[(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde](/img/structure/B2602573.png)

![N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2602577.png)

![1-[1-(2-Methylphenyl)pyrazol-3-yl]ethanamine](/img/structure/B2602582.png)
![(3-(4-fluorophenoxy)phenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2602583.png)
![N-(cyanomethyl)-N-propyl-2-[4-(1H-pyrrol-1-yl)phenyl]acetamide](/img/structure/B2602584.png)